molecular formula C7H3F13O2 B12063085 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal hydrate

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal hydrate

Cat. No.: B12063085
M. Wt: 366.08 g/mol
InChI Key: RCQKMDOCAFTIPZ-UHFFFAOYSA-N
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Description

Perfluoroheptanal hydrate is a fluorinated organic compound with the molecular formula C7H2F12O·H2O . It is a derivative of perfluoroheptanal, where the aldehyde group is hydrated. This compound is known for its unique properties due to the presence of multiple fluorine atoms, making it highly stable and resistant to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoroheptanal hydrate can be synthesized through the ozonolysis of perfluoro-1-octene . The reaction involves the cleavage of the double bond in perfluoro-1-octene using ozone, followed by reduction to yield perfluoroheptanal. The aldehyde group in perfluoroheptanal is then hydrated to form perfluoroheptanal hydrate.

Industrial Production Methods

Industrial production of perfluoroheptanal hydrate typically involves large-scale ozonolysis of perfluoro-1-alkenes, followed by hydration of the resulting aldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Perfluoroheptanal hydrate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form perfluoroheptanoic acid.

    Reduction: The aldehyde group can be reduced to form perfluoroheptanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Perfluoroheptanoic acid.

    Reduction: Perfluoroheptanol.

    Substitution: Various substituted perfluoroheptanal derivatives.

Scientific Research Applications

Perfluoroheptanal hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of perfluoroheptanal hydrate involves its interaction with various molecular targets and pathways. Due to its high stability and resistance to chemical reactions, it can act as a protective agent in various applications. Its fluorinated structure allows it to interact with hydrophobic environments, making it useful in applications such as drug delivery and medical imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoroheptanal hydrate is unique due to its aldehyde group, which allows it to undergo various chemical reactions that other fully fluorinated compounds cannot. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C7H3F13O2

Molecular Weight

366.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanal;hydrate

InChI

InChI=1S/C7HF13O.H2O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h1H;1H2

InChI Key

RCQKMDOCAFTIPZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.O

Origin of Product

United States

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